
Fumonisin B1-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumonisin B1-13C34 (FB1-13C34) is intended for use as an internal standard for the quantification of FB1 by GC- or LC-MS . FB1 is a mycotoxin that has been found in F. moniliforme . It inhibits ceramide synthase (IC50 = 0.1 µM for the rat liver enzyme) . FB1 induces DNA fragmentation and apoptosis in CV-1 cells when used at concentrations of 5 and 25 µM, respectively . It is cytotoxic to primary rat hepatocytes and induces hepatocyte nodule formation, a marker of cancer initiation, in rats when administered at a dose of 500 mg/kg for 21 days . It has been detected in corn and corn-based foods and livestock feeds .
Molecular Structure Analysis
The structure of fumonisins is similar to that of sphingolipids, with the main chain containing 19–20 carbon atoms and the rest of the various groups distributed on both sides of the main chain . Fumonisin B1 is a water-soluble mycotoxin that is stable to heat .
Aplicaciones Científicas De Investigación
NMR Structural Studies
Fumonisin B1 (FB1) is primarily produced by Fusarium moniliforme and is known for its inhibition of sphingolipid biosynthesis. Nuclear Magnetic Resonance (NMR) methods have been utilized to study various derivatives of FB1, including naturally occurring and synthetic forms. This has been crucial in understanding the structure and biosynthesis of fumonisins and determining structure/activity relationships. Specifically enriched FB1 was prepared using 13C-enriched acetate and amino acids, aiding in the analysis of biosynthesis pathways involving methionine-derived methyl functions, glutamate-derived tricarballylic ester functions, and alanine. This research is fundamental for obtaining a crystalline compound to determine the absolute configuration of the molecule (Blackwell et al., 1996).
Fumonisin Reaction with Reducing Sugars
Investigating the reaction of fumonisin B1 with d-glucose led to the formation of N-(carboxymethyl)fumonisin B1. This compound was characterized by NMR and mass spectroscopy, providing insights into the biochemical interactions of fumonisins with other substances. Understanding these reactions is important for assessing the stability and potential transformations of fumonisins under various conditions (Howard et al., 1998).
Inhibition of Ceramide Synthase
FB1's inhibition of ceramide synthases (CerS) has been linked to kidney and liver toxicity, among other diseases. Studies have shown that inhibition by FB1 increases levels of sphinganine and other metabolites. Identifying such biochemical effects is crucial for understanding the toxicological implications of fumonisins and developing strategies for mitigating their impact (Zitomer et al., 2009).
Cytotoxicity and Sphingolipid Metabolism
Research on the cytotoxicity of fumonisin B1 and its impact on sphingolipid metabolism has been significant in understanding the cellular effects of fumonisins. The increase in intracellular free sphinganine preceding depletion of complex sphingolipids, inhibition of cell growth, and cell death in pig kidney LLC-PK1 cells has been documented. These studies help elucidate the cellular mechanisms affected by fumonisin exposure (Yoo et al., 1996).
Fumonisin Aptamers for Detection
Aptamers are single-stranded oligonucleotides selected for their ability to bind targets with high affinity and specificity. The development and screening of aptamers for their binding ability to fumonisin B1 showcase an innovative approach to fumonisin detection, offering alternatives to traditional methods like immunoaffinity columns and high-performance liquid chromatography. Such advancements are critical for improving detection methods for mycotoxins in food safety applications (McKeague et al., 2010).
Mecanismo De Acción
The toxicity of Fumonisin B1 is given via inhibition of ceramide synthase that catalyzes the formation of dihydroceramide from sphingosine . This mechanism of action may explain the wide variety of health effects observed when this mycotoxin is ingested like high rate of human oesophageal cancer and promotion of primary liver cancer .
Safety and Hazards
Fumonisin B1 is a mycotoxin produced by the fungus Fusarium verticillioides, which commonly infects corn and other agricultural products . It is neurotoxic, hepatotoxic, and nephrotoxic in animals, and it has been classified as a possible carcinogen to humans . The cellular mechanisms behind FB1-induced toxicity include the induction of oxidative stress, apoptosis, and cytotoxicity, as well as alterations in cytokine expression .
Direcciones Futuras
The fumonisins producing fungi, Fusarium spp., are ubiquitous in nature and contaminate several food matrices that pose detrimental health hazards on humans as well as on animals . This has necessitated profound research for the control and management of the toxins to guarantee better health of consumers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Fumonisin B1-13C4 can be achieved by labeling the carbon atoms in the fumonisin B1 molecule with 13C. This can be done by introducing 13C-labeled starting materials in the synthesis pathway.", "Starting Materials": [ "13C-labeled acetic anhydride", "13C-labeled fumonisin B1 precursor", "13C-labeled reagents and solvents" ], "Reaction": [ "The synthesis pathway involves several steps, including:", "1. Protection of the hydroxyl groups in the fumonisin B1 precursor using a suitable protecting group.", "2. Introduction of the 13C-labeled acetic anhydride to the protected fumonisin B1 precursor, leading to the formation of a 13C-labeled intermediate.", "3. Deprotection of the hydroxyl groups in the intermediate.", "4. Purification of the labeled intermediate.", "5. Final deprotection to obtain the desired product, Fumonisin B1-13C4." ] } | |
Número CAS |
1324564-22-8 |
Fórmula molecular |
C34H59NO15 |
Peso molecular |
725.807 |
Nombre IUPAC |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |
Clave InChI |
UVBUBMSSQKOIBE-MRKPEMRISA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Sinónimos |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



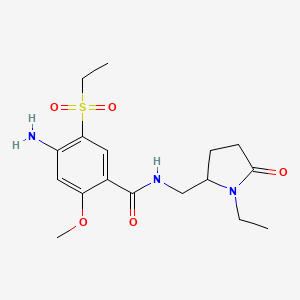
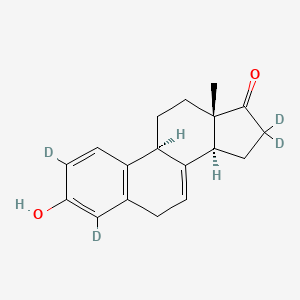
![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
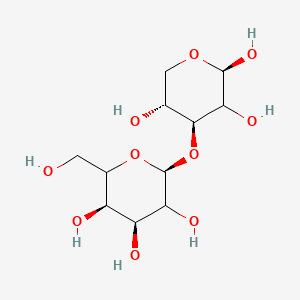
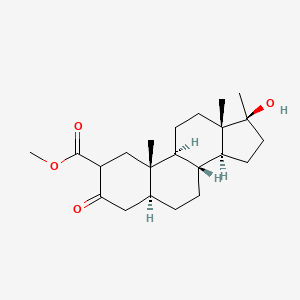

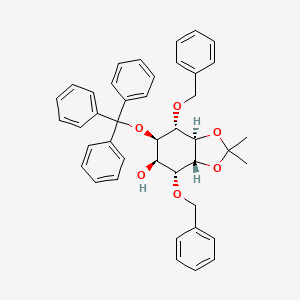
![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)
